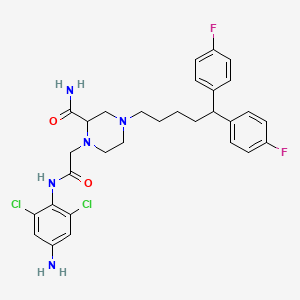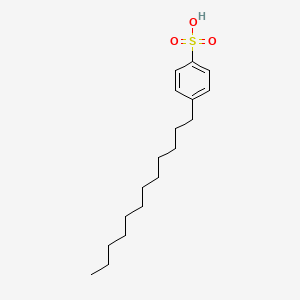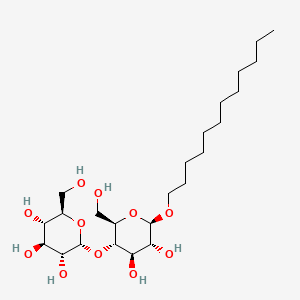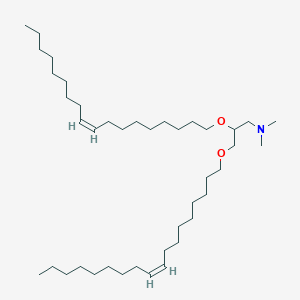
Draflazina
Descripción general
Descripción
Draflazine es un potente inhibidor de los transportadores de nucleósidos de equilibrio, específicamente dirigido al transportador de nucleósidos de equilibrio 1. Este compuesto es conocido por sus propiedades cardioprotectoras debido a su capacidad para potenciar los efectos mediados por receptores de la adenosina en el miocardio isquémico .
Aplicaciones Científicas De Investigación
Draflazine tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en estudios que involucran inhibidores del transporte de nucleósidos.
Biología: Investigado por su papel en la modulación de los niveles de adenosina en los sistemas biológicos.
Medicina: Explorado por sus efectos cardioprotectores, particularmente en condiciones que involucran isquemia y lesión por reperfusión.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a los transportadores de nucleósidos .
Mecanismo De Acción
Draflazine ejerce sus efectos inhibiendo el transportador de nucleósidos de equilibrio 1, lo que aumenta la concentración extracelular de adenosina. Esto conduce a una activación mejorada de los receptores de adenosina, que median varios efectos cardioprotectores, incluida la vasodilatación, las respuestas antiinflamatorias y la protección contra la lesión isquémica .
Análisis Bioquímico
Biochemical Properties
Draflazine interacts primarily with the equilibrative nucleoside transporter 1 (ENT1), exhibiting a high degree of selectivity over ENT2 . ENT1 is a crucial protein involved in the transport of nucleosides across cell membranes. By inhibiting ENT1, Draflazine can impact various biochemical reactions, particularly those involving nucleosides.
Cellular Effects
Draflazine’s primary cellular effect is the inhibition of ENT1, which can influence various cellular processes. For instance, ENT1 plays a crucial role in adenosine transport, a molecule involved in numerous cellular functions, including energy transfer and signal transduction . By inhibiting ENT1, Draflazine can potentially disrupt these processes, leading to various cellular effects.
Molecular Mechanism
Draflazine exerts its effects at the molecular level primarily through its interaction with ENT1. It binds to ENT1, inhibiting the transporter’s function and thereby disrupting the normal transport of nucleosides across the cell membrane . This can lead to changes in cellular metabolism and gene expression, as nucleosides play key roles in these processes.
Temporal Effects in Laboratory Settings
The temporal effects of Draflazine in laboratory settings have been observed in studies where it was administered as a 15 min intravenous infusion. Plasma and whole blood concentrations were measured up to 32 hours post-dose . The pharmacokinetics of Draflazine in blood were determined and characterized by a two-compartment pharmacokinetic model .
Metabolic Pathways
Nucleosides are key components of nucleotides, which are essential for various metabolic processes, including DNA replication and energy metabolism .
Transport and Distribution
Draflazine’s transport and distribution within cells and tissues are closely tied to its interaction with ENT1. As an ENT1 inhibitor, Draflazine can influence the transport and distribution of nucleosides within cells
Subcellular Localization
The subcellular localization of Draflazine is not fully known. Given its role as an ENT1 inhibitor, it’s likely that Draflazine localizes to areas where ENT1 is present. ENT1 is typically found in the cell membrane, suggesting that Draflazine may also localize to this area to exert its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Draflazine se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 4-amino-2,6-dicloroanilina con ácido 5,5-bis(4-fluorofenil)pentanoico, seguido de ciclización con piperazina y posterior acilación. Las condiciones de reacción generalmente involucran el uso de solventes orgánicos como el dimetilsulfóxido y el etanol, con temperaturas de reacción mantenidas entre 25 °C y 80 °C .
Métodos de Producción Industrial
La producción industrial de draflazina implica la síntesis a gran escala utilizando condiciones de reacción similares a la síntesis de laboratorio, pero optimizada para obtener rendimientos y pureza más altos. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Draflazine experimenta varias reacciones químicas, que incluyen:
Oxidación: Draflazine se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: El compuesto se puede reducir a sus derivados de amina.
Sustitución: Draflazine puede experimentar reacciones de sustitución nucleófila, particularmente en los grupos amino y cloro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como hidróxido de sodio y varios haluros de alquilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de draflazina, como sus óxidos, aminas y análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Dipiridamol: Otro inhibidor del transporte de nucleósidos con propiedades cardioprotectoras similares.
Unicidad
Draflazine es único en su alta selectividad para el transportador de nucleósidos de equilibrio 1 sobre el transportador de nucleósidos de equilibrio 2, lo que lo hace particularmente efectivo en la modulación de los niveles de adenosina en tejidos específicos .
Propiedades
IUPAC Name |
1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYIWLIESDFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869655 | |
| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-34-5 | |
| Record name | Draflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Draflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DRAFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].
ANone: The provided abstracts primarily focus on the pharmacological aspects of Draflazine and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.
A: Draflazine is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].
A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by Draflazine []. This suggests the use of computational modeling in understanding Draflazine's pharmacokinetics.
A: Research indicates that specific structural features of Draflazine are crucial for its interaction with ENT1. Studies involving Draflazine analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including Draflazine [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of Draflazine and its analogues []. Additionally, research on the stereoselectivity of Draflazine enantiomers revealed that the (-) enantiomer, Draflazine, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in Draflazine's biological activity.
ANone: The provided abstracts do not delve into the specific stability challenges of Draflazine or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.
ANone: The provided abstracts primarily focus on the pharmacological research of Draflazine and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.
A: Draflazine exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between Draflazine concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by Draflazine is needed to achieve substantial ABI.
ANone: Draflazine demonstrated efficacy in various experimental settings:
- Augmented Vasodilation: In human studies, Draflazine enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.
- Cardioprotection in Animal Models: Draflazine showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].
- Antihyperalgesic Activity: Draflazine displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].
- Increased Tissue Blood Flow: In rabbit models, Draflazine increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].
ANone: The provided abstracts do not mention specific resistance mechanisms to Draflazine or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research highlights the potential therapeutic benefits of Draflazine, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of Draflazine on myocardial function [], suggesting a possible interaction that requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)








![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B1670869.png)



